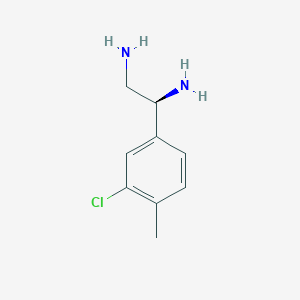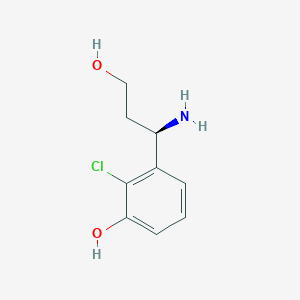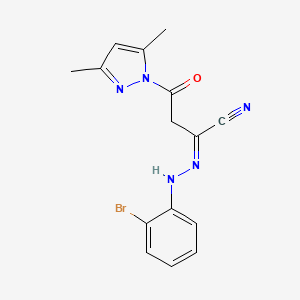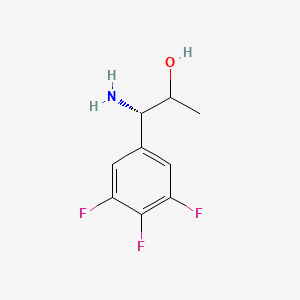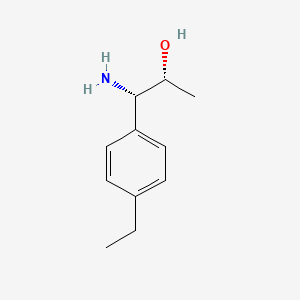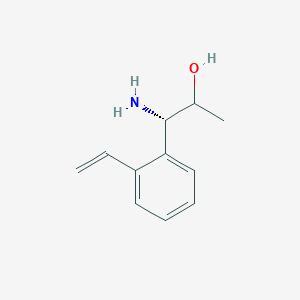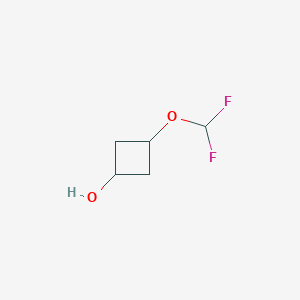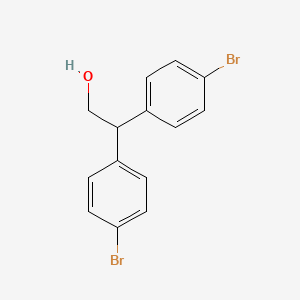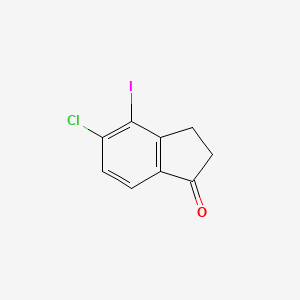
5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H6ClIO It is a derivative of indanone, characterized by the presence of chlorine and iodine substituents on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction Conditions: The reaction is carried out in the presence of aluminum chloride (AlCl3) as a catalyst and concentrated sulfuric acid (H2SO4) as a solvent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted indanone derivatives.
Oxidation Products: Oxidized forms of the indanone ring.
Reduction Products: Reduced forms of the indanone ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indanone derivatives and their potential therapeutic applications.
Medicine:
Drug Development: Researchers explore its potential as a precursor for developing new pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 5-chloro-2,3-dihydro-1H-inden-1-one
- 6-chloro-5-iodo-2,3-dihydro-1H-inden-1-one
Comparison:
- Structural Differences: The position of the chlorine and iodine substituents varies among these compounds, leading to differences in their chemical reactivity and biological activity .
- Unique Properties: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C9H6ClIO |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
5-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 |
InChI Key |
NMYBYSPFHJHRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


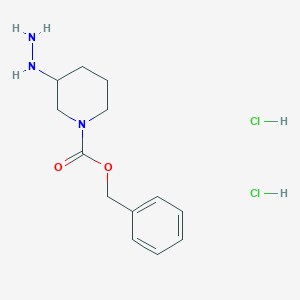
![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
